molecular formula C13H16N2O4 B1348111 (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid CAS No. 276695-09-1

(R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

Cat. No. B1348111
M. Wt: 264.28 g/mol
InChI Key: ARLOIFJEXPDJGV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid” is a chemical compound with the CAS Number: 276695-09-1 . Its IUPAC name is ®-4-((benzyloxy)carbonyl)piperazine-2-carboxylate . The molecular weight of this compound is 263.27 .


Molecular Structure Analysis

The InChI code for “®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid” is 1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1/t11-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid” has a molecular weight of 263.27 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Enantioselective Catalysis

A study highlighted the development of l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This work demonstrated that the arene sulfonyl group on N4 plays a critical role in achieving high enantioselectivity, with significant yields (up to 99%) and enantioselectivities (up to 97%) across a wide range of substrates, including both aromatic and aliphatic ketimines (Zhouyu Wang et al., 2006).

Crystal Engineering

Research in crystal engineering with piperazine derivatives, such as those derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid, has contributed to the understanding of crystal packing and supramolecular organization. These compounds are designed with strongly dipolar groups, and their crystallization from different solvents revealed preferences for specific types of arene interactions and hydrogen bonding patterns, contributing to the knowledge of solid-state chemistry (Deogratias Ntirampebura et al., 2008).

Synthesis of Therapeutic Intermediates

An improved synthesis process for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in the production of the anti-hypertensive drug Doxazosin, has been described. This process enhances yields and consistency, illustrating the importance of piperazine derivatives in the synthesis of pharmaceutical agents (C. Ramesh et al., 2006).

Antagonist Chain Length Effects on Receptor Selectivity

A study on the effect of competitive antagonist chain length on NMDA receptor subunit selectivity revealed that longer chain N-methyl-D-aspartate (NMDA) receptor competitive antagonists exhibit greater subunit selectivity than their short-chain homologues. This finding has implications for the design of receptor-specific drugs and understanding the molecular basis of drug-receptor interactions (Bihua Feng et al., 2005).

Medicinal Chemistry Applications

Piperazine derivatives have been extensively explored for their central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The structural flexibility and functional group variability of piperazine rings make them valuable scaffolds in drug design, with several derivatives being used therapeutically in the treatment of various central nervous system disorders (A. F. Brito et al., 2018).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid” can be found online . This document provides information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLOIFJEXPDJGV-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363827
Record name (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

CAS RN

276695-09-1
Record name (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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